Aminomethyltrioxsalen

DNA crosslinking photoadduct formation psoralen photochemistry

Standard psoralens (8-MOP, TMP) yield partial viral inactivation and low DNA site occupancy, compromising crosslinking experiments. Aminomethyltrioxsalen (AMT) resolves these limitations: • 10× higher DNA site occupancy vs 8-MOP, enabling up to 102 adducts/kbp for robust crosslinking • Total irreversible loss of viral template activity vs only partial inactivation with 8-MOP/TMP • 4-5× higher biotin-probe labeling efficiency, requiring >100× less compound for equivalent yields Supplied at ≥98% purity; store at -20°C, shipped on wet ice.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 64358-50-5
Cat. No. B1664890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomethyltrioxsalen
CAS64358-50-5
Synonyms(3H)4'-aminomethyl-4,5',8-trimethylpsoralen
3H-AMT
4'-aminomethyl-4,5',8-trimethylpsoralen
5-AMTP
aminomethylpsoralen
aminomethyltrimethylpsoralen
aminomethyltrioxsalen
aminomethyltrioxsalen hydrochloride
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C
InChIInChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3
InChIKeyWBIICVGYYRRURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMT Crosslinker Overview & Differentiation


Aminomethyltrioxsalen (AMT; CAS 64358-50-5; IUPAC: 3-(aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one), also designated 4'-aminomethyl-4,5',8-trimethylpsoralen, is a bifunctional photoreactive psoralen derivative classified as a furocoumarin [1]. It functions as a nucleic acid intercalator that forms covalent adducts with pyrimidine bases upon long-wavelength UVA irradiation (typically 320-400 nm), enabling both DNA-DNA and RNA-RNA crosslinking applications [2]. Unlike uncharged psoralen analogs, AMT's 4'-aminomethyl substituent confers distinct physicochemical properties—most notably extreme hydrophilicity and enhanced dark binding affinity—that drive quantifiable performance differences in photoadduct yield, substrate accessibility, and cellular uptake kinetics [3].

Bifunctional photoreactive crosslinker for DNA and RNA substrates under UVA
Enhanced dark binding affinity and high photoadduct yield
Workflow-fit for RNA structure probing, chromatin analysis, and probe development

Why AMT Cannot Be Substituted with Other Psoralens


Psoralen analogs share a common furocoumarin core but diverge dramatically in substitution patterns that govern DNA binding affinity, site occupancy, and photoadduct distribution. Aminomethyltrioxsalen differs from 8-methoxypsoralen (8-MOP) by a 10-fold higher DNA site occupancy under equivalent conditions [1]; differs from its parent compound 4,5',8-trimethylpsoralen (TMP) by switching from extreme hydrophobicity to extreme hydrophilicity, which alters ionic environment sensitivity and cellular compartment accessibility [2]; and differs from 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT) in the extent of functional inactivation—AMT and HMT produce total irreversible loss of template activity versus only partial loss with 8-MOP and TMP [3]. Substituting AMT with any of these analogs will yield quantitatively different crosslinking efficiency, altered adduct stoichiometry, and potentially divergent biological outcomes.

~10-fold higher DNA site occupancy drives crosslinking efficiency
8-MOP yields significantly lower site occupancy, reducing photoadduct output
Extreme hydrophilicity alters ionic environment sensitivity and cellular access
TMP is extremely hydrophobic; substitution can shift compartment accessibility
Total irreversible template inactivation for functional ablation
8-MOP/TMP produce only partial loss, limiting complete inactivation workflows

AMT Head-to-Head Comparative Evidence


DNA Site Occupancy vs. 8-MOP

AMT exhibits substantially higher DNA intercalation site occupancy compared to 8-methoxypsoralen (8-MOP) under equivalent photochemical conditions [1]. The high DNA binding constant for AMT (1.5 × 10⁵ M⁻¹) drives this occupancy difference, which directly translates to elevated photoadduct yields [1].

DNA Site Occupancy
Head-to-head
~25% vs ~2.5% base pair sites occupied
10× higher site occupancy may enable lower compound loading or higher crosslinking yields
Calf thymus DNA, UVA 320-400 nm
DNA crosslinking photoadduct formation psoralen photochemistry

Photoadduct Yield per DNA Length vs. 8-MOP

The enhanced DNA binding of AMT translates into quantitatively higher photoadduct formation. Under the experimental conditions employed, AMT produced up to 102 adducts per kilobase pair (kbp), a yield substantially exceeding typical values observed with 8-MOP [1]. This higher adduct density is attributable to AMT's expanded target site repertoire beyond the canonical 5'TA sequence preference characteristic of psoralens generally [1].

Photoadduct Density
Context-dependent
Up to 102 adducts/kbp
Higher adduct density reported; may support robust crosslinking applications
Inferred from 10× site occupancy; comparator value not directly measured
DNA crosslinking photoadduct quantification nucleic acid modification

RNA Crosslinking Activity vs. 8-MOP and Trioxsalen

AMT demonstrates superior RNA crosslinking capability compared to its analogs. In a comparative matrix of crosslinker substrate specificity, 8-methoxypsoralen showed DNA-DNA crosslinking only with no RNA-RNA crosslinking activity; trioxsalen showed DNA-DNA crosslinking with RNA-RNA crosslinking not determined; whereas AMT hydrochloride demonstrated robust activity against both DNA and RNA substrates [1]. This dual-substrate capability is a differentiating feature for applications targeting RNA secondary structure or RNA-RNA interactions.

RNA Crosslinking
Head-to-head
AMT: strong activity; 8-MOP: none
Only AMT supports RNA-RNA crosslinking workflows; 8-MOP is DNA-only
Substrate specificity assay; trioxsalen not determined
RNA crosslinking RNA secondary structure probing psoralen probe selection

Probe Labeling Efficiency vs. Commercial EZ-Link Probe

AMT-based probes demonstrate quantitatively superior performance in nucleic acid labeling applications. A direct comparison of AP3B (an AMT-based psoralen-biotin conjugate) against the commercially available EZ-link psoralen-PEG3-biotin revealed that AP3B is 4 to 5 times more effective at labeling DNA in cells and produces comparable crosslink numbers with over 100 times less compound and reduced UV exposure in vitro [1].

Probe Efficiency
Head-to-head
4–5× higher labeling, >100× less compound
Cost-effective labeling with reduced photodamage potential
AP3B vs EZ-link psoralen-PEG3-biotin; cell-based assay
nucleic acid biotinylation crosslinker probe design DNA labeling efficiency

Template Inactivation: Complete vs. Partial Loss

In a comparative study of photobiochemical effects on TMV-RNA messenger activity, four psoralens were tested for their capacity to abolish template function. AMT and HMT caused total irreversible loss of template activity, whereas 8-MOP and TMP caused only partial loss [1]. At submaximal concentrations, AMT, HMT, and TMP produced selective inhibition of high molecular weight polypeptide synthesis, an effect not demonstrated with 8-MOP [1].

Template Inactivation
Head-to-head
Total irreversible loss of activity
Complete functional ablation; 8-MOP/TMP produce only partial loss
TMV-RNA messenger assay; HMT also total inactivation
template inactivation viral RNA inactivation photochemical functional ablation

Dark Binding Affinity Without UV Irradiation

AMT exhibits a unique dark binding profile among psoralen analogs. In LC-UV/ESI-MS and IRMPD mass spectrometry characterization of psoralen-DNA interactions, 4'-aminomethyl-4,5',8-trimethylpsoralen (AMP) bound non-selectively via non-covalent interactions and was the only psoralen analog evaluated to show significant binding in the absence of UV irradiation [1]. This property distinguishes AMT from analogs that require photoactivation for substantial DNA association.

Dark Binding
Head-to-head
Significant non-covalent binding without UV
Unique pre-incubation intercalation; may influence cellular uptake kinetics
LC-UV/ESI-MS characterization; other psoralens lack dark binding
dark binding non-covalent DNA interaction psoralen intercalation

AMT Application Scenarios


Nucleic Acid Biotinylation Probe Development

Investigators designing nucleic acid crosslinking probes for biotinylation of DNA or RNA should prioritize AMT as the psoralen moiety. Evidence demonstrates that AMT-based probes (exemplified by AP3B) provide 4- to 5-fold higher labeling efficiency in cells and require >100-fold less compound for comparable crosslink yields relative to commercial EZ-link psoralen-PEG3-biotin [1]. This translates to reduced reagent costs, minimized UV exposure-associated photodamage, and improved signal-to-noise in genome-wide or transcriptome-wide mapping studies. Procurement of AMT for probe synthesis offers a quantifiable performance advantage over alternative psoralen cores.

Viral Inactivation for Vaccine & Assay Preparation

For virology laboratories preparing noninfectious viral antigens or antigen-bearing cells for immunological assays, AMT delivers functional outcomes not achievable with 8-MOP or TMP. Direct comparative evidence shows that AMT causes total irreversible loss of template activity, whereas 8-MOP and TMP produce only partial inactivation [1]. Additionally, AMT plus long-wavelength UV light completely eliminates infectivity of cell-free herpes simplex and influenza viruses without altering viral antigenicity, as validated by immunofluorescence, radioimmunoassay, and virus-specific lymphocyte proliferation assays [2]. This makes AMT the preferred procurement choice for vaccine research and diagnostic antigen preparation workflows.

In Vivo RNA Structure & Interaction Mapping

Researchers probing RNA secondary structure or RNA-RNA interactions in living cells should select AMT over 8-MOP or trioxsalen. AMT has been validated as an effective in vivo probe for heterogeneous nuclear RNA double-stranded regions in living HeLa cells, with crosslinked dsRNA detection increased 3- to 7-fold relative to untreated controls [1]. The compound's rapid cellular uptake (plateau reached in 2 minutes in L-cells, versus 20 minutes for trioxsalen) and established utility in mapping U1 snRNA interactions, U4/U6 base-pairing, and high-throughput RNA structure analysis (PARIS method) further support its procurement for RNA-centric structural biology applications [2][3].

DNA Photocrosslinking for Chromatin Studies

Investigators requiring maximal photoadduct yield for chromatin structure analysis or DNA-protein interaction mapping should procure AMT. The compound's high DNA binding constant (1.5 × 10⁵ M⁻¹) and 10-fold higher base pair site occupancy compared to 8-MOP [1] enable up to 102 adducts per kilobase pair—a yield that supports robust crosslinking efficiency [1]. In nuclei, AMT achieves binding as high as 376 molecules per 10³ base pairs, producing highly crosslinked DNA that appears as loops interspersed by double-stranded regions under electron microscopy [2]. This performance profile makes AMT the appropriate choice when high-density crosslinking is required for structural probing applications.

Application
Selection Property
Validation Focus
Nucleic acid probe biotinylation
AMT-based probe core with high labeling efficiency
Cellular labeling efficiency and signal-to-noise ratio
Viral inactivation for immunogen preparation
Complete template inactivation (functional ablation)
Loss of infectivity and preservation of antigenicity
In vivo RNA structure mapping
RNA crosslinking activity in living cells
Detection of dsRNA regions and interaction partners
DNA photocrosslinking for chromatin studies
High-density DNA crosslinking capability
Photoadduct yield and chromatin structural integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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